3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole
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Description
Molecular Structure Analysis
The molecular structure of 3-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1H-pyrazole consists of a pyrazole ring fused with an imidazole ring. The dichlorobenzyl group and the methyl substituent are strategically positioned. For a visual representation, refer to the Mol file linked above .
Physical and Chemical Properties Analysis
Scientific Research Applications
Experimental and Theoretical Studies
Studies involving pyrazole and imidazole derivatives often focus on synthesizing new compounds with potential applications in medicinal chemistry, including anticancer and antimicrobial agents, due to their bioactive properties. For example, novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized and shown to exhibit high activity against various cancer cell lines, emphasizing the therapeutic potential of these frameworks (Abonía et al., 2011). Similarly, the synthesis of pyrazoline and benzimidazole hybrids has been explored for their anti-diabetic properties, indicating these compounds' versatility in addressing different health conditions (Ibraheem et al., 2020).
Green Chemistry and Catalysis
Research on imidazole and pyrazole derivatives also contributes to the field of green chemistry and catalysis. For instance, the use of basic ionic liquids for the synthesis of 4H-benzo[b]pyran derivatives demonstrates the efficiency and environmental benefits of employing alternative solvents and catalysts in organic synthesis (Ranu et al., 2008).
Material Science Applications
Moreover, the structural and spectroscopic analysis of imidazo[1,2-a]pyrazin-3(7H)-one derivatives highlights the potential of these compounds in materials science, particularly concerning their luminescence properties and applications in optoelectronic devices (Nakai et al., 2003).
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-2-methyl-4-(1H-pyrazol-5-yl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4/c1-9-18-14(13-5-6-17-19-13)8-20(9)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJEKGHQLLZPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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